(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound that features a fluorinated benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a p-tolyl group through a methanone bridge
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin .
Mode of Action
Related compounds have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt the normal function of tubulin, a protein that is crucial for cell division and structure.
Biochemical Pathways
Disruption of tubulin function can lead to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to induce apoptosis in certain cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Methanone Bridge Formation: The final step involves the coupling of the piperazine derivative with p-tolylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the methanone bridge, converting it to a secondary alcohol.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of p-toluic acid.
Reduction: Formation of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanol.
Substitution: Formation of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, owing to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
- (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
- (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
Uniqueness
Compared to its analogs, (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-2-4-14(5-3-13)18(24)22-8-10-23(11-9-22)19-21-16-7-6-15(20)12-17(16)25-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLUZMSBHOQOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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